2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol
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Overview
Description
2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48116 g/mol . This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert certain functional groups into their reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its benzimidazole core makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The propoxyphenoxyethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
- 2-(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
These compounds share the benzimidazole core but differ in the substituents attached to the phenoxyethyl group. The unique propoxy group in 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol may confer distinct properties, such as increased lipophilicity or altered binding characteristics .
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
2-[2-[2-(4-propoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C20H24N2O3S/c1-2-13-24-16-7-9-17(10-8-16)25-14-15-26-20-21-18-5-3-4-6-19(18)22(20)11-12-23/h3-10,23H,2,11-15H2,1H3 |
InChI Key |
UMUJBPDKNVZJPK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
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